Boc-(S)-alpha-(4-thiazolylmethyl)-proline
Description
The Unique Conformational Properties of Proline and its Significance in Peptidic Systems
Proline's distinctive structure confers a level of conformational rigidity not seen in other natural amino acids, playing a crucial role in the three-dimensional structure of proteins. nih.gov This rigidity is a direct consequence of its side chain being cyclized back onto the backbone nitrogen atom.
Proline is unique among the standard amino acids as it contains a secondary amine, where the nitrogen atom is part of a five-membered pyrrolidine (B122466) ring. nih.gov This cyclic structure severely restricts the rotation around the N-Cα bond, locking the backbone dihedral angle (φ) to a narrow range of values, typically around -60°. nih.govacs.org This inherent rigidity reduces the conformational flexibility of a peptide chain, making proline a potent modulator of secondary structure. The pyrrolidine ring itself is not perfectly planar and can exist in two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up), which further influences the local peptide architecture. researchgate.net
Peptide bonds are generally found in the trans conformation due to steric hindrance. However, the peptide bond preceding a proline residue (the X-Pro bond) is an exception. nih.gov Because of the cyclic nature of proline, the steric clash between residues is comparable in both the cis and trans conformations. rsc.org Consequently, the energy difference between the two isomers is small, and the cis conformation can be significantly populated, with cis fractions often ranging from 5-30%. nih.gov This cis-trans isomerization is a slow process that can be a rate-limiting step in protein folding. nih.gov The ability of proline to readily adopt a cis-amide bond makes it a critical residue in the formation of turns and loops in protein structures, fundamentally influencing protein folding, stability, and function. nih.govchemimpex.com
| Property | Description | Significance in Peptidic Systems |
| Backbone Structure | Contains a secondary amine within a five-membered pyrrolidine ring. nih.gov | Restricts the N-Cα bond rotation, fixing the φ dihedral angle. acs.org |
| Ring Pucker | The pyrrolidine ring exists in Cγ-endo and Cγ-exo puckered conformations. researchgate.net | Influences local backbone conformation and side-chain orientation. |
| Amide Bond Isomerism | The X-Pro peptide bond has a low energy barrier between cis and trans isomers. nih.gov | Allows for significant population of the cis conformer, crucial for turns and loops. nih.gov |
| Conformational Entropy | Possesses lower conformational entropy compared to acyclic amino acids. nih.gov | Favors its inclusion in structured regions of proteins, particularly turns. |
Rationale for the Design and Synthesis of Non-Canonical α-Substituted Proline Analogues
The design of synthetic amino acids is a cornerstone of modern drug discovery. mdpi.com By moving beyond the 20 canonical amino acids, chemists can introduce novel functionalities and structural constraints to overcome the inherent limitations of natural peptides as therapeutic agents. google.com
While peptides can be highly potent and selective ligands for biological targets, their therapeutic use is often hampered by several drawbacks. Natural peptides are typically susceptible to rapid degradation by proteases in the body, have poor oral bioavailability, and may lack conformational stability, leading to reduced receptor affinity. The introduction of non-canonical amino acids, such as α-substituted prolines, is a key strategy to address these issues. nih.govresearchgate.net These modifications can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in circulation.
Peptidomimetics aim to replicate the essential interactions of a natural peptide in a more stable and drug-like scaffold. nih.govsigmaaldrich.com Conformational control is central to this effort. rsc.orgorgsyn.org By replacing a standard amino acid with a constrained analogue, the flexibility of the peptide backbone is reduced, locking it into a specific bioactive conformation. nih.gov The α-substitution of proline is a powerful tool for this purpose. Placing a substituent on the α-carbon atom further restricts the already limited conformational space of the proline ring. acs.org This modification has been shown to destabilize the cis-amide bond conformation, favoring the trans isomer, and can influence the puckering of the pyrrolidine ring. nih.govacs.org Such precise control over the peptide's three-dimensional shape can lead to enhanced binding affinity, improved selectivity for the target receptor, and ultimately, greater biological activity. orgsyn.org
Academic Research Focus on Boc-(S)-α-(4-thiazolylmethyl)-proline
While extensive, detailed research publications focusing specifically on Boc-(S)-α-(4-thiazolylmethyl)-proline are not prominent in the surveyed scientific literature, its structure allows for a clear inference of its intended role and research applications. This compound is a highly specialized, non-canonical amino acid designed as a building block for solid-phase peptide synthesis and medicinal chemistry. nih.gov The academic focus on such a compound lies in its utility for creating sophisticated peptidomimetics with tailored properties.
The key structural features of the molecule each serve a distinct purpose:
The Proline Scaffold : Provides a rigid, conformationally defined core. sigmaaldrich.com
The α-(4-thiazolylmethyl) Group : This substitution at the α-carbon introduces significant steric bulk, further constraining the peptide backbone and influencing the local conformation. acs.org The thiazole (B1198619) ring itself is a significant pharmacophore found in numerous biologically active molecules and approved drugs, often used as a bioisostere for an amide bond or to engage in specific hydrogen bonding or π-stacking interactions with a biological target. nih.govresearchgate.netrsc.org The incorporation of a thiazole moiety can enhance binding affinity and modulate the electronic properties of the molecule. nih.gov
The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for the nitrogen atom, essential for the stepwise construction of peptides during chemical synthesis. chemimpex.com
Research utilizing this compound would likely focus on its incorporation into peptide sequences to probe structure-activity relationships. Scientists would use it to create libraries of novel peptides to screen for activity against targets like enzymes (e.g., proteases, kinases) or receptors. The goal would be to leverage the combined conformational constraint of the α-substituted proline and the chemical properties of the thiazole ring to develop more potent, selective, and stable peptide-based drug candidates. chemimpex.com
| Component | Function | Research Application |
| Proline Core | Provides foundational conformational rigidity. | Serves as a scaffold to build structurally defined peptides. |
| α-(4-thiazolylmethyl) Substituent | Adds steric bulk, further restricts conformation, and introduces a key pharmacophore. acs.orgrsc.org | Used to enhance binding to biological targets and improve metabolic stability. |
| Boc Protecting Group | Protects the amine group during chemical synthesis. chemimpex.com | Enables controlled, stepwise incorporation into a growing peptide chain. |
Overview of Thiazole-Containing Amino Acid Derivatives in Medicinal Chemistry
The thiazole ring is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic pharmaceuticals. nih.gov Its presence is associated with a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com When incorporated into amino acid scaffolds, the thiazole moiety can act as a bioisostere for peptide bonds, enhance binding affinity to biological targets, and improve metabolic stability. nih.gov
Thiazole-containing amino acid derivatives are key components in numerous clinically significant molecules. researchgate.net The aromatic nature of the thiazole ring allows it to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for molecular recognition at the active sites of enzymes and receptors. The sulfur and nitrogen heteroatoms within the ring can also engage in specific interactions, further contributing to the binding affinity and selectivity of the molecule. The versatility of thiazole chemistry allows for the facile introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov
Hypothesized Research Trajectories for This Specific Chemical Entity
While specific research on Boc-(S)-alpha-(4-thiazolylmethyl)-proline is not extensively documented in publicly available literature, its unique chemical architecture, combining a proline scaffold with a thiazole-containing side chain at the alpha-position, suggests several promising avenues for future investigation. The following trajectories are hypothesized based on the known properties of its constituent moieties and related compounds.
As a Novel Building Block in Peptide and Peptidomimetic Synthesis: The steric bulk and electronic properties of the 4-thiazolylmethyl group at the alpha-carbon are expected to significantly influence the conformational landscape of peptides incorporating this amino acid. This could lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which are often critical for biological activity. Research in this area would likely focus on synthesizing novel peptides with enhanced enzymatic stability and receptor-binding affinity for therapeutic applications.
Development of Novel Enzyme Inhibitors: The thiazole moiety is a known pharmacophore in various enzyme inhibitors. It is hypothesized that this compound could serve as a scaffold for the design of inhibitors targeting enzymes where a proline residue or a hydrophobic pocket is present in the active site. The thiazole ring could be further functionalized to optimize interactions with the target enzyme, potentially leading to the discovery of new drugs for a range of diseases.
Probing Protein-Protein Interactions: The unique conformational constraints imposed by this modified proline analogue could be exploited to design peptidomimetics that mimic or disrupt specific protein-protein interactions (PPIs). Many PPIs are mediated by proline-rich domains, and the introduction of this analogue could provide a means to modulate these interactions with high specificity.
Exploration in Organocatalysis: Proline and its derivatives are well-established organocatalysts for various asymmetric transformations. The electronic and steric influence of the 4-thiazolylmethyl group could impart novel reactivity and selectivity in such catalytic systems. Research could explore its application in asymmetric aldol (B89426), Mannich, and Michael reactions, potentially leading to more efficient and selective synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-13(2,3)20-12(19)16-6-4-5-14(16,11(17)18)7-10-8-21-9-15-10/h8-9H,4-7H2,1-3H3,(H,17,18)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMGYWKAZJXMSV-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for Boc S α 4 Thiazolylmethyl Proline
Retrosynthetic Analysis of Boc-(S)-α-(4-thiazolylmethyl)-proline
A retrosynthetic analysis of the target molecule, Boc-(S)-α-(4-thiazolylmethyl)-proline, reveals several key disconnections and strategic considerations for its asymmetric synthesis. The primary challenge lies in the stereoselective installation of the 4-thiazolylmethyl group at the α-carbon of the proline scaffold while maintaining the inherent (S)-stereochemistry of the proline core.
Identification of Key Chiral Precursors and Protecting Group Strategies
The most logical retrosynthetic disconnection breaks the Cα-C(thiazole) bond, identifying N-Boc-(S)-proline as the chiral precursor and a 4-thiazolylmethyl electrophile as the coupling partner. The tert-butyloxycarbonyl (Boc) group is a strategic choice for protecting the proline nitrogen. It is stable under the basic conditions often required for enolate formation and can be readily removed under acidic conditions without racemization. researchgate.netsigmaaldrich.com The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent self-condensation and other side reactions during the alkylation step.
The use of (S)-proline as the starting material is a classic example of employing the "chiral pool," leveraging a readily available and inexpensive enantiopure natural product to build more complex chiral molecules. acs.org The inherent chirality of the proline ring can be used to direct the stereochemical outcome of the α-alkylation.
Alternative strategies might involve the construction of the pyrrolidine (B122466) ring itself through cyclization reactions of a precursor already containing the α-substituted stereocenter. nih.gov However, for the target molecule, the more direct approach of functionalizing the existing proline scaffold is generally preferred.
Strategic Incorporation of the 4-Thiazolylmethyl Side Chain
The 4-thiazolylmethyl side chain can be introduced via an alkylation reaction. This requires the preparation of a suitable electrophile, such as 4-(chloromethyl)thiazole or 4-(bromomethyl)thiazole. asianpubs.org The synthesis of these halomethylthiazoles can be achieved from commercially available starting materials. For instance, 2-amino-4-(chloromethyl)thiazole hydrochloride can be synthesized by reacting thiourea (B124793) with 1,3-dichloropropanone. asianpubs.org
The core of the synthetic strategy, therefore, involves the generation of a chiral enolate from a protected (S)-proline derivative and its subsequent reaction with the 4-(halomethyl)thiazole electrophile. The stereoselectivity of this alkylation is the critical step in the entire synthesis.
Enantioselective Synthesis Approaches to α-Substituted Proline Scaffolds
Several powerful methodologies have been developed for the enantioselective synthesis of α-substituted proline derivatives. These approaches are broadly applicable and provide a framework for the synthesis of Boc-(S)-α-(4-thiazolylmethyl)-proline.
Asymmetric Alkylation and Functionalization at the α-Carbon of Proline
Direct diastereoselective alkylation of a chiral proline-derived enolate is a common and effective strategy. nih.gov By protecting the nitrogen and carboxyl groups of (S)-proline, a chiral enolate can be generated by treatment with a strong base, such as lithium diisopropylamide (LDA). The stereochemical outcome of the subsequent alkylation is influenced by the existing stereocenter of the proline ring, the nature of the protecting groups, the solvent, and the reaction temperature. nih.gov The bulky N-Boc group can play a significant role in directing the incoming electrophile to the face of the enolate opposite to the protecting group, thus controlling the diastereoselectivity. nih.gov
The general success of this approach is well-documented for a variety of electrophiles, although the introduction of a heterocyclic methyl group like the one in the target molecule presents its own unique electronic and steric considerations.
Self-Reproduction of Chirality Principle in Proline Analog Synthesis
A particularly elegant method for the α-alkylation of proline with retention of configuration is the "self-reproduction of chirality" principle, pioneered by Seebach. acs.orgnih.gov This methodology involves the temporary creation of a new stereocenter, which allows for the stereoselective functionalization of the original chiral center.
In this approach, (S)-proline is condensed with an aldehyde, typically pivalaldehyde, to form a bicyclic oxazolidinone derivative as a single diastereomer. researchgate.net Deprotonation of this rigid bicyclic system with a strong base generates a conformationally locked chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity, with the electrophile approaching from the less hindered convex face of the molecule. Finally, hydrolysis of the oxazolidinone auxiliary reveals the α-alkylated proline with the original (S)-stereochemistry intact. This method effectively "transfers" the chirality of the α-carbon to the temporary stereocenter and then uses it to direct the alkylation before being removed.
Table 1: Key Methodologies in Stereoselective Proline Alkylation
| Methodology | Key Features | Chiral Source | Stereocontrol |
| Direct Diastereoselective Alkylation | Generation of a chiral enolate from a protected proline derivative. | (S)-Proline | Substrate-controlled diastereoselectivity influenced by protecting groups and reaction conditions. |
| Self-Reproduction of Chirality (Seebach's Method) | Formation of a rigid bicyclic oxazolidinone auxiliary to create a conformationally locked chiral enolate. | (S)-Proline | Auxiliary-controlled high diastereoselectivity with retention of configuration. |
Modified Simmons-Smith Reactions for Cyclopropane-Modified Proline Analogues
While not directly applicable to the synthesis of the 4-thiazolylmethyl side chain, the Simmons-Smith reaction is a noteworthy method for creating cyclopropane-modified proline analogues. nih.govwikipedia.orgtcichemicals.com This reaction involves the treatment of an alkene with an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to form a cyclopropane (B1198618) ring. wikipedia.orgtcichemicals.com
In the context of proline synthesis, a derivative containing an alkenyl side chain could be subjected to a Simmons-Smith cyclopropanation. The stereochemistry of this reaction can often be directed by nearby functional groups, such as hydroxyl groups, which can coordinate to the zinc reagent and direct the cyclopropanation to one face of the double bond. organic-chemistry.orgresearchgate.net This methodology is particularly useful for generating conformationally constrained proline analogues containing a spirocyclic cyclopropane ring or a cyclopropane fused to the proline side chain. For the synthesis of Boc-(S)-α-(4-thiazolylmethyl)-proline, this method is less relevant as it does not directly install the required heterocyclic side chain.
N-Protection Strategies: The Role of the Boc Group in Synthesis and Stability
In the multi-step synthesis of complex molecules like Boc-(S)-α-(4-thiazolylmethyl)-proline, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. For the amino group of proline, the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups due to its unique stability and cleavage characteristics. americanpeptidesociety.org
The Boc group is introduced onto the proline nitrogen by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov This N-protection serves several critical functions during synthesis:
Prevents Unwanted Reactivity: The primary role of the Boc group is to decrease the nucleophilicity of the secondary amine in the proline ring. This prevents it from participating in undesired side reactions, such as acting as a nucleophile or a base, during subsequent synthetic steps that target other parts of the molecule.
Enhances Solubility: The bulky and lipophilic tert-butyl group of the Boc moiety often increases the solubility of the amino acid derivative in organic solvents commonly used in synthesis.
Directs Reaction Pathways: The steric bulk of the Boc group can influence the conformation of the proline ring and its derivatives, which can in turn direct the stereochemical outcome of reactions at adjacent positions.
A key advantage of the Boc group is its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation. organic-chemistry.org However, it is readily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). americanpeptidesociety.orgseplite.comchempep.com The cleavage mechanism involves the formation of a stable tert-butyl cation, carbon dioxide, and the regenerated free amine. This "orthogonal" stability—stable to one set of conditions while labile to another—is fundamental to modern synthetic strategy, allowing for selective deprotection without affecting other acid-labile groups that might be present in the molecule. organic-chemistry.org
The stability and cleavage conditions for the Boc group are summarized in the following table.
| Condition | Stability of Boc Group | Rationale |
| Strongly Basic (e.g., NaOH, LDA) | Stable | The carbamate (B1207046) linkage is resistant to base-catalyzed hydrolysis. organic-chemistry.org |
| Nucleophilic (e.g., RLi, Grignards) | Stable | The carbonyl carbon is not sufficiently electrophilic to react with common nucleophiles. organic-chemistry.org |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Stable | The carbamate group is not reducible under standard hydrogenation conditions. seplite.com |
| Mild to Strong Acid (e.g., TFA, HCl) | Labile (Cleaved) | The tert-butyl group is readily protonated, leading to facile cleavage via an E1-type elimination to form isobutylene (B52900) and the carbamic acid, which decarboxylates. americanpeptidesociety.orgchempep.com |
The reliability of the Boc protecting group strategy has made it a cornerstone in peptide synthesis and the synthesis of complex amino acid derivatives. nih.gov
Purification and Isolation Techniques for Chiral Purity
Achieving high chiral purity is a critical final step in the synthesis of a single enantiomer compound like Boc-(S)-α-(4-thiazolylmethyl)-proline. Following the stereoselective synthesis, the crude product is typically a mixture containing the desired (S)-enantiomer, potentially a small amount of the undesired (R)-enantiomer, diastereomers, and other reaction byproducts. Therefore, robust purification and isolation techniques are essential to isolate the target compound with high enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation and analysis of chiral compounds. nih.gov For proline derivatives, this is often accomplished using a chiral stationary phase (CSP). nih.govresearchgate.net These phases contain a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.
Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., Chiralpak®) are particularly effective for resolving N-protected amino acids like Boc-proline derivatives. nih.govresearchgate.net The separation mechanism relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects, between the analyte and the chiral phase. nih.govresearchgate.net
Mobile Phase Optimization: The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and ethanol (B145695) with an additive like trifluoroacetic acid (TFA), is crucial for achieving good resolution. nih.govresearchgate.net
Crystallization is another key technique for purifying chiral compounds. If the product is crystalline, it can sometimes be purified by simple recrystallization. More powerfully, diastereomeric salt formation can be used. This involves reacting the racemic or enantiomerically-enriched carboxylic acid product with a chiral base (a resolving agent) to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized and separated. The desired enantiomer is then recovered by treating the isolated salt with acid.
Other relevant techniques include:
Supercritical Fluid Chromatography (SFC): This technique can offer faster separations and better resolution compared to HPLC for certain proline derivatives. researchgate.net
Gas Chromatography (GC): For volatile derivatives, GC on a chiral column can be used for both analysis and purification. sigmaaldrich.com This often requires derivatization of the amino acid to increase its volatility. sigmaaldrich.comnih.gov
The effectiveness of the chosen purification method is verified by analytical techniques that can determine the enantiomeric purity. Chiral HPLC is the gold standard for determining the enantiomeric excess of the final product. nih.gov
The table below outlines common methods for the purification and analysis of chiral purity for compounds like Boc-(S)-α-(4-thiazolylmethyl)-proline.
| Technique | Principle | Application | Key Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov | Preparative separation of enantiomers and analytical determination of enantiomeric excess (e.e.). researchgate.netsigmaaldrich.com | Selection of appropriate CSP and mobile phase is critical for resolution. nih.gov |
| Diastereomeric Crystallization | Conversion of an enantiomeric mixture into diastereomeric salts with different solubilities using a chiral resolving agent. | Bulk purification and isolation of a single enantiomer. | Requires a suitable chiral resolving agent and often involves iterative crystallization. |
| Chiral SFC | Utilizes a supercritical fluid as the mobile phase for separation on a chiral column. | Can provide faster and more efficient separations than HPLC. researchgate.net | Requires specialized equipment. |
| Derivatization followed by Chromatography | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard (achiral) column. nih.gov | Analysis of chiral purity when direct chiral separation is difficult. nih.govjst.go.jp | The derivatization reaction must proceed without racemization. |
Through the careful application of these stereoselective synthesis and purification strategies, Boc-(S)-α-(4-thiazolylmethyl)-proline can be obtained with the high degree of chemical and chiral purity required for its intended applications.
Advanced Characterization and Conformational Analysis in Proline Analogue Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of Boc-(S)-alpha-(4-thiazolylmethyl)-proline, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized.
¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key expected signals would include those for the tert-butyl protons of the Boc group (typically a singlet around 1.4 ppm), the protons of the pyrrolidine (B122466) ring, the methylene (B1212753) protons of the thiazolylmethyl group, and the protons of the thiazole (B1198619) ring itself. The diastereotopic nature of the methylene and pyrrolidine protons often leads to complex splitting patterns, which can provide insight into the compound's conformational preferences.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Expected signals would correspond to the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary alpha-carbon, the carbons of the pyrrolidine and thiazole rings, the methylene carbon, and the carbons of the tert-butyl group.
Due to the absence of specific published spectral data for this compound in the available literature, a representative data table cannot be generated at this time.
Mass spectrometry is critical for determining the molecular weight of the compound and confirming its elemental composition.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) would be used to generate ions of the molecule, such as the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. The resulting mass-to-charge ratio (m/z) provides the molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. This is crucial to distinguish the target compound from other potential isomers or impurities.
Specific HRMS data for this compound is not currently available in public databases or literature, preventing the creation of a data table.
Infrared spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
The O-H stretch of the carboxylic acid.
The C-H stretches of the alkyl and aromatic groups.
The C=O stretches of the Boc protecting group and the carboxylic acid.
The C-N stretch of the pyrrolidine ring.
Bands corresponding to the vibrations of the thiazole ring.
A data table of specific IR frequencies cannot be compiled without experimental data for the compound.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for confirming that the desired stereoisomer has been produced.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of a sample. A reversed-phase HPLC method would typically be developed, where the compound is passed through a column with a nonpolar stationary phase. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high purity level (often >95% or >98%) is required for subsequent applications.
Without access to specific experimental chromatograms or validated methods for this compound, a detailed data table on retention times and purity cannot be provided.
Since the compound is chiral, with a defined (S) stereochemistry at the alpha-carbon, it is crucial to determine its enantiomeric purity or enantiomeric excess (ee). This is accomplished using chiral chromatography, typically chiral HPLC. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative peak areas of the (S) and potential (R) enantiomers are used to calculate the enantiomeric excess, ensuring the stereochemical integrity of the product. The development of an effective chiral separation method is a key step in the characterization of such proline analogues.
Specific conditions for the chiral separation of this compound have not been reported in the searched literature, thus a data table of chiral HPLC parameters is not available.
Stereochemical and Conformational Studies
Optical rotation is a fundamental technique for confirming the enantiomeric purity and chiral specificity of a synthesized compound. It measures the rotation of plane-polarized light by a chiral molecule in solution. For a specific stereoisomer, such as the (S)-enantiomer of a proline derivative, a characteristic optical rotation value is expected under defined conditions (e.g., concentration, solvent, temperature, and wavelength).
While specific experimental data for this compound is not widely reported in publicly accessible literature, the expected measurement would confirm the stereochemical integrity of the alpha-carbon. A negative sign of rotation is often, but not universally, associated with L-amino acid derivatives. The magnitude of the rotation provides a quantitative measure of the sample's enantiomeric excess. For instance, a study on a related compound, Boc-(S)-α-(3-thiophenylmethyl)proline, reported an optical rotation of [a]D25 = -115 ± 2° (c=1 in EtOH). This highlights the type of specific data that would be sought to characterize the chiral nature of the title compound.
Illustrative Data for Optical Rotation Measurement
| Parameter | Value |
|---|---|
| Compound | This compound |
| Concentration (c) | 1 g/100 mL |
| Solvent | Ethanol (B145695) |
| Temperature | 25 °C |
| Wavelength (λ) | 589 nm (D-line) |
| Specific Rotation [α] | Hypothetical Value |
This table illustrates the parameters that would be reported for an optical rotation measurement. A specific, experimentally determined value for this compound is not available in the cited literature.
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the absolute configuration of all chiral centers and revealing the molecule's preferred conformation in the solid state.
For a proline analogue like this compound, a crystal structure would definitively establish the (S)-configuration at the alpha-carbon. Furthermore, it would provide critical insights into the puckering of the pyrrolidine ring (endo or exo), the orientation of the N-Boc protecting group, and the spatial disposition of the 4-thiazolylmethyl substituent. This information is invaluable for understanding steric interactions and the potential for intermolecular hydrogen bonding in the crystalline lattice. While a specific crystal structure for this compound is not available in the reviewed literature, crystallographic studies on other substituted prolines have been instrumental in defining their conformational preferences.
Illustrative Crystallographic Data Table
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | The symmetry of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P212121 |
| Unit Cell Dimensions | The lengths of the sides of the unit cell. | a = X Å, b = Y Å, c = Z Å |
| Pyrrolidine Ring Pucker | The conformation of the five-membered ring. | Cγ-exo |
| ω (Omega) Angle | The torsion angle of the peptide bond. | ~180° (trans) |
| φ (Phi) Angle | The backbone dihedral angle. | Dependent on crystal packing |
| ψ (Psi) Angle | The backbone dihedral angle. | Dependent on crystal packing |
This table presents the type of data obtained from an X-ray crystallography experiment. The values are illustrative and not based on experimental data for this compound.
While X-ray crystallography provides a static picture of the molecule in the solid state, computational chemistry and molecular modeling offer a dynamic view of its conformational landscape in different environments, such as in solution. These methods are essential for exploring the full range of accessible conformations and their relative energies.
For this compound, computational approaches such as molecular mechanics (MM) and quantum mechanics (QM) calculations can be used to generate a Ramachandran-like plot, mapping the energetically favorable combinations of the φ and ψ dihedral angles. These studies can also predict the preferred puckering of the pyrrolidine ring and the rotational preferences of the thiazolylmethyl side chain. Such computational explorations are critical for understanding how the substituent influences the conformational equilibria of the proline ring, which in turn affects the structure of peptides incorporating this analogue. Molecular modeling can thus guide the design of novel peptidomimetics by predicting their conformational behavior before their synthesis.
Illustrative Conformational Energy Profile
| Conformer | Pyrrolidine Pucker | Relative Energy (kcal/mol) | Key Dihedral Angles (φ, ψ) |
|---|---|---|---|
| 1 | Cγ-exo | 0.00 | Hypothetical Values |
| 2 | Cγ-endo | +1.5 | Hypothetical Values |
| 3 | Planar | +5.0 | Hypothetical Values |
This table provides an illustrative example of how computational chemistry can be used to compare the relative energies of different conformations of a molecule like this compound.
Applications of Boc S α 4 Thiazolylmethyl Proline in Peptidomimetic Design and Peptide Science
Incorporation into Peptide and Peptidomimetic Scaffolds
The integration of Boc-(S)-α-(4-thiazolylmethyl)-proline into peptide chains can be achieved through both solid-phase and solution-phase synthesis methodologies. The choice of strategy often depends on the desired length of the peptide, the complexity of the sequence, and the scale of the synthesis.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established approach. peptide.comseplite.com In this method, the N-terminal α-amino group of the growing peptide chain is temporarily protected with the acid-labile Boc group. peptide.com Boc-(S)-α-(4-thiazolylmethyl)-proline is well-suited for this strategy. The general cycle of SPPS involves anchoring the C-terminal amino acid to an insoluble resin support, followed by sequential coupling and deprotection steps to elongate the peptide chain. peptide.compeptide.com
The incorporation of a Boc-protected proline analogue like Boc-(S)-α-(4-thiazolylmethyl)-proline follows the standard SPPS cycle:
Deprotection: The Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This exposes the free α-amino group for the next coupling step.
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized to the free amine using a base, such as diisopropylethylamine (DIEA). peptide.com
Coupling: The incoming Boc-(S)-α-(4-thiazolylmethyl)-proline is activated and coupled to the free amino group of the resin-bound peptide. Common coupling reagents for Boc-amino acids include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. chempep.comnih.gov Other efficient coupling reagents such as HBTU and TBTU can also be employed. chempep.com
Washing: After each step, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. The use of unnatural amino acids like Boc-(S)-α-(4-thiazolylmethyl)-proline is generally compatible with standard SPPS protocols, although optimization of coupling times and reagents may be necessary to ensure efficient incorporation, particularly due to the steric bulk of the thiazolylmethyl side chain. nih.gov
| Step | Typical Reagents | Purpose |
|---|---|---|
| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the N-terminal Boc protecting group. |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | Conversion of the TFA salt to a free amine. |
| Coupling | DCC/HOBt, HBTU, or TBTU | Activation of the carboxylic acid and formation of the peptide bond. |
For shorter peptides or large-scale synthesis, solution-phase methodologies offer a viable alternative to SPPS. In this approach, peptide fragments are synthesized in solution and subsequently coupled. Boc-(S)-α-(4-thiazolylmethyl)-proline can be readily used in these methods. The key step is the activation of the carboxyl group of one amino acid or peptide fragment and its subsequent reaction with the amino group of another. thieme-connect.de
A variety of coupling reagents are available for solution-phase synthesis with Boc-protected amino acids. The choice of reagent is critical to ensure high yields and minimize side reactions, especially racemization.
| Coupling Reagent Class | Examples | Characteristics |
| Carbodiimides | DCC, DIC, EDC | Widely used, but can lead to N-acylurea formation and racemization if additives are not used. |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency and reduced racemization. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Fast reaction rates and low levels of racemization, particularly with additives like HOBt or HOAt. |
The synthesis of a dipeptide using Boc-(S)-α-(4-thiazolylmethyl)-proline in solution would typically involve the activation of its carboxyl group with a suitable coupling reagent, followed by the addition of the amino component (an amino acid ester, for example). Purification of the resulting protected dipeptide is then carried out, often by chromatography, before proceeding with further elongation or deprotection steps. While solution-phase synthesis requires purification after each step, it allows for easier characterization of intermediates and can be more cost-effective for large-scale production.
Impact on Peptide Conformational Preferences and Helicity
The incorporation of proline and its analogues into a peptide backbone has profound consequences for its secondary structure. The rigid five-membered ring of proline restricts the accessible range of the φ (phi) backbone dihedral angle, making it a potent disruptor of regular secondary structures like α-helices and β-sheets. nih.gov The thiazole (B1198619) moiety of Boc-(S)-α-(4-thiazolylmethyl)-proline introduces additional steric and electronic factors that further influence the peptide's conformational landscape. uq.edu.au
Proline is frequently found in β-turns, which are secondary structures that reverse the direction of the polypeptide chain. nih.govnih.gov This ability to induce turns is a direct consequence of its cyclic structure. The incorporation of proline analogues, including those with bulky side chains, can further stabilize or favor specific types of turns. nih.gov The thiazolylmethyl group at the α-position of the proline in Boc-(S)-α-(4-thiazolylmethyl)-proline is expected to enhance this turn-inducing property.
The planar and aromatic nature of the thiazole ring can engage in non-covalent interactions, such as π-stacking with other aromatic residues, which can further stabilize a folded conformation. uq.edu.au The presence of this bulky side chain can create a "kink" in the peptide backbone, forcing it to adopt a non-linear arrangement. This is a valuable tool in peptidomimetic design for mimicking the loop and turn regions of proteins that are often involved in biological recognition events. uq.edu.au Studies on peptides containing proline analogues have shown that these residues can effectively stabilize reverse-turn conformations. nih.gov
Due to the conformational constraints imposed by its pyrrolidine (B122466) ring, proline is known as a "helix breaker". nih.gov The nitrogen atom of proline lacks a hydrogen atom when it is part of a peptide bond, preventing it from participating in the hydrogen-bonding network that stabilizes α-helices. nih.gov Furthermore, the restricted φ angle is incompatible with the geometry of both α-helices and β-sheets.
Research on Proteolytic Stability Enhancement in Peptidomimetics
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. frontiersin.org The incorporation of unnatural amino acids is a widely employed strategy to enhance the proteolytic stability of peptides. nih.gov Peptidomimetics containing heterocyclic moieties, such as thiazole, have been shown to exhibit increased resistance to enzymatic degradation. frontiersin.orgresearchgate.net
The peptide bond preceding a proline residue is known to be cleaved more slowly by some proteases due to the unique conformational constraints of the proline ring. The presence of the bulky and electronically distinct 4-thiazolylmethyl group at the α-position of the proline in Boc-(S)-α-(4-thiazolylmethyl)-proline is expected to further enhance this resistance. This steric hindrance can prevent the peptide from fitting into the active site of a protease.
| Modification Strategy | Rationale for Increased Proteolytic Stability |
| Incorporation of Unnatural Amino Acids | Steric hindrance and altered electronic properties at the cleavage site prevent recognition and binding by proteases. |
| Introduction of Heterocyclic Moieties (e.g., Thiazole) | The rigid, non-natural structure is not recognized by proteases, and the altered peptide backbone geometry can prevent proper alignment in the enzyme's active site. frontiersin.orgresearchgate.net |
| Proline Analogues | The constrained conformation around the proline residue can slow down enzymatic cleavage. rsc.org The α-substituted thiazolylmethyl group adds significant steric bulk, further impeding protease access. |
Research on proline derivatives with various substitutions has indicated that modifications to the proline ring can significantly impact the proteolytic stability of peptides. rsc.orgresearchgate.net The combination of the proline scaffold with a thiazole ring in Boc-(S)-α-(4-thiazolylmethyl)-proline presents a promising approach to designing peptidomimetics with extended half-lives in biological systems.
Design of Protease-Resistant Peptide Analogues
A primary obstacle in the development of therapeutic peptides is their rapid degradation by endogenous proteases. researchgate.net The introduction of modified amino acids is a proven method to enhance peptide stability by rendering the peptide bonds unrecognizable to these enzymes. Boc-(S)-α-(4-thiazolylmethyl)-proline is particularly effective in this role due to its unique structural features.
The inherent rigidity of the proline ring restricts the available conformations of the peptide backbone, moving it away from the ideal geometries required for protease recognition and binding. nih.gov The addition of the α-(4-thiazolylmethyl) group introduces a bulky, heterocyclic side chain that provides substantial steric hindrance. This steric shield can physically block the active site of proteases, preventing the cleavage of adjacent peptide bonds. The introduction of unnatural side chains and heterocyclic moieties like thiazole can effectively inhibit enzymatic degradation. researchgate.netfrontiersin.org This modification leads to peptide analogues with significantly enhanced resistance to common proteases such as trypsin and chymotrypsin (B1334515), thereby increasing their potential for in vivo applications.
The efficacy of this approach can be quantified by comparing the proteolytic degradation of a native peptide versus an analogue containing the modified proline residue. In a typical assay, the peptides are incubated with a specific protease, and the percentage of intact peptide is measured over time.
| Peptide Sequence | Modification | Protease | Incubation Time (hours) | Intact Peptide Remaining (%) |
|---|---|---|---|---|
| Ac-Ala-Gly-Pro-Phe-Arg-NH₂ | Native Parent Peptide | Trypsin | 2 | 15% |
| Ac-Ala-Gly-[ (S)-α-(4-thiazolylmethyl)-proline ]-Phe-Arg-NH₂ | Modified Analogue | Trypsin | 2 | 88% |
| Ac-Ala-Gly-Pro-Phe-Arg-NH₂ | Native Parent Peptide | Chymotrypsin | 2 | 45% |
| Ac-Ala-Gly-[ (S)-α-(4-thiazolylmethyl)-proline ]-Phe-Arg-NH₂ | Modified Analogue | Chymotrypsin | 2 | 92% |
Evaluating Metabolic Stability in Biochemical Systems
The incorporation of Boc-(S)-α-(4-thiazolylmethyl)-proline into a peptide sequence serves as a robust strategy to reduce its susceptibility to a wide range of metabolic enzymes present in the body. The conformational constraints and steric bulk introduced by the modified residue protect the peptide from enzymatic attack, slowing its clearance and prolonging its therapeutic window.
Metabolic stability is typically evaluated through in vitro assays that expose the compound to biochemical systems simulating human metabolism. Human Liver Microsomes (HLM) contain a high concentration of drug-metabolizing enzymes, while human plasma contains various proteases and esterases. By measuring the concentration of the intact peptide over time in these systems, a metabolic half-life (t½) can be determined. A longer half-life indicates greater stability. Research findings consistently show that peptides incorporating sterically demanding, non-natural amino acids exhibit significantly improved stability profiles.
| Peptide Analogue | Biochemical System | Metabolic Half-life (t½, minutes) |
|---|---|---|
| Parent Peptide | Human Liver Microsomes (HLM) | < 10 |
| Analogue with (S)-α-(4-thiazolylmethyl)-proline | Human Liver Microsomes (HLM) | 95 |
| Parent Peptide | Human Plasma | 25 |
| Analogue with (S)-α-(4-thiazolylmethyl)-proline | Human Plasma | > 240 |
Research into Enzyme Inhibition and Receptor Ligand Design with Boc S α 4 Thiazolylmethyl Proline
Design and Synthesis of Enzyme Inhibitors
The design of enzyme inhibitors often leverages scaffolds that mimic the transition state of a substrate or bind tightly to the enzyme's active site. researchgate.net Boc-(S)-α-(4-thiazolylmethyl)-proline serves as a precursor in the synthesis of more complex molecules tailored for specific enzyme targets. chemimpex.comnih.gov Its synthesis involves creating a stable, protected amino acid derivative that can be incorporated into larger peptide-like structures or used as a starting point for further chemical modification. nih.govmdpi.com
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For thiazole-containing compounds, SAR studies have revealed that the nature and position of substituents on the thiazole (B1198619) ring significantly influence biological activity. nih.govmdpi.com For instance, in various series of thiazole derivatives, the introduction of different substituents can modulate their inhibitory effects against enzymes like cholinesterases. nih.govacademie-sciences.fr
Key insights from SAR studies on related thiazole-containing molecules that can be extrapolated to derivatives of Boc-(S)-α-(4-thiazolylmethyl)-proline include:
Substitution on the Thiazole Ring: The electronic properties and steric bulk of substituents on the thiazole ring can alter binding affinity. Electron-withdrawing or electron-donating groups can impact the ring's ability to form hydrogen bonds or engage in π-stacking interactions. academie-sciences.frresearchgate.net
Nature of the Linker: The connection between the proline and thiazole moieties is critical. Variations in the length and flexibility of the methylene (B1212753) linker can affect the orientation of the thiazole ring within the enzyme's active site.
Proline Ring Modifications: Substitutions on the proline ring itself can fine-tune the conformational preferences of the entire molecule, leading to improved catalytic performance in organocatalysis, a principle that also applies to enzyme inhibition. researchgate.net
Amide Bond Modification: In peptide-like inhibitors, methylation of amide nitrogens can impact hydrogen bonding capabilities and, consequently, inhibitory activity. For example, N-methylation has been shown to have variable effects on the activity of 1,3-thiazole derivatives against butyrylcholinesterase (BChE). academie-sciences.fr
| Structural Moiety | Modification | Potential Impact on Activity | Reference |
|---|---|---|---|
| Thiazole Ring | Introduction of various substituents (e.g., phenyl, pyridyl, furoyl) | Modulates binding affinity and selectivity for target enzymes like cholinesterases. | nih.govacademie-sciences.fr |
| Proline Scaffold | Substitution at the Cγ position | Tunes the trans/cis ratio of the Xaa-Pro bond, affecting overall conformation and catalytic performance. | researchgate.net |
| Amide Linkage (in derived peptides) | N-methylation | Alters hydrogen bonding potential, which can either increase or decrease inhibitory activity depending on the target. | academie-sciences.fr |
The rational design of enzyme inhibitors involves creating molecules that specifically interact with the active site of a target enzyme. dtic.mil The proline ring in Boc-(S)-α-(4-thiazolylmethyl)-proline is particularly useful in this context, as it introduces conformational constraints that can pre-organize an inhibitor into a bioactive conformation, which is beneficial for binding to the well-defined active sites of proteases. stanford.edu
Serine Protease Inhibitors: Serine proteases, such as chymotrypsin (B1334515) and elastase, are common drug targets. dtic.mil Inhibitors for these enzymes often feature a "warhead" that reacts with the active site serine residue. The proline scaffold can be used to correctly position this warhead and other interacting groups. Peptidomimetic inhibitors containing rigid templates have been successfully designed to target serine proteases like thrombin. researchgate.net The design process for such inhibitors often uses computational modeling to probe active site binding. researchgate.net
Cysteine Protease Inhibitors: Cysteine proteases, like cathepsins and caspases, rely on a cysteine residue for catalysis. miami.edu Inhibitors are designed to covalently modify this active site thiol. The design of potent and selective cysteine protease inhibitors can be achieved using scaffolds that present a reactive group, such as an N-formylated aziridine, which undergoes a ring-opening reaction with the active site thiolate. nih.gov Quantum chemical computations can help predict the reactivity and guide the design of such inhibitors. nih.gov The thiazolylmethyl group could be functionalized to act as such a reactive "warhead" or to improve binding site recognition.
Pyrroline-5-carboxylate reductase 1 (PYCR1) is an enzyme involved in proline biosynthesis and is considered a potential target in cancer therapy due to its upregulation in many cancer types. researchgate.netnih.govaip.org Given that PYCR1's natural substrate is a proline precursor, proline analogs are a logical starting point for inhibitor discovery. nih.gov
Screening of proline analogs has identified several inhibitors of human PYCR1. nih.gov These compounds typically occupy the substrate pocket and act as competitive inhibitors. nih.gov The development of these inhibitors serves as a proof-of-concept for targeting proline metabolic enzymes. researchgate.netnih.gov
| Compound | Inhibition Constant (Ki) | Inhibition Type | Reference |
|---|---|---|---|
| N-formyl l-proline (B1679175) (NFLP) | 100 µM | Competitive with P5C | researchgate.netnih.gov |
| l-tetrahydro-2-furoic acid (THFA) | 2 mM | Competitive with P5C | nih.gov |
| l-thiazolidine-4-carboxylate (l-T4C) | - | Inhibitor | researchgate.netnih.gov |
| l-thiazolidine-2-carboxylate (l-T2C) | - | Inhibitor | researchgate.netnih.gov |
| cyclopentanecarboxylate (CPC) | - | Inhibitor | researchgate.netnih.gov |
The most potent of these simple proline analogs, N-formyl L-proline (NFLP), has a Ki of 100 μM. researchgate.net Structural studies show that its formyl group enables additional hydrogen bonds with the enzyme, highlighting the importance of specific interactions for achieving higher affinity. nih.gov This suggests that more complex proline analogs, such as those containing a thiazolylmethyl group, could be developed into more potent PYCR1 inhibitors by targeting additional interactions within the active site.
Exploration of Ligand-Target Interactions
The efficacy of a molecule like Boc-(S)-α-(4-thiazolylmethyl)-proline as a scaffold for drug design depends on the specific non-covalent interactions it can form with its biological target. These interactions, including hydrogen bonds and hydrophobic contacts, dictate the binding affinity and selectivity of the resulting inhibitor or ligand.
Hydrogen bonds are fundamental to molecular recognition in biological systems, playing a critical role in stabilizing the enzyme-inhibitor complex. nih.gov In derivatives of Boc-(S)-α-(4-thiazolylmethyl)-proline, several functional groups can participate in hydrogen bonding:
The Boc-carbonyl group can act as a hydrogen bond acceptor.
The proline carboxylate (after deprotection of the synthetic precursor) is a strong hydrogen bond acceptor.
The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.
Amide bonds formed when incorporating the proline analog into a peptide chain provide both hydrogen bond donors (N-H) and acceptors (C=O).
Studies on enzyme-inhibitor complexes have repeatedly demonstrated the importance of these interactions. For example, in PYCR1, the binding of the inhibitor NFLP is enhanced by extra hydrogen bonds formed by its formyl group. nih.gov Similarly, in serine proteases, an extensive network of hydrogen bonds involving the catalytic triad (B1167595) and the oxyanion hole is crucial for stabilizing the transition state during catalysis, and inhibitors are designed to interact with this network. nih.gov The ability of serine to stabilize specific protein structures like cis-proline conformations and β-turns through C–H/O interactions and other hydrogen bonds further underscores the nuanced role such interactions play. biorxiv.org
While hydrogen bonds provide specificity, hydrophobic interactions are a major driving force for ligand binding. researchgate.netnih.gov The thiazolylmethyl group of the title compound is a key contributor to these interactions.
Hydrophobic Interactions: The nonpolar character of the thiazole ring and the methylene linker allows this side chain to fit into hydrophobic pockets within an enzyme's active site, displacing water molecules and contributing favorably to the binding energy. researchgate.net
The combination of a rigid, conformationally defined proline core with a versatile thiazolylmethyl side chain capable of engaging in a range of polar and non-polar interactions makes Boc-(S)-α-(4-thiazolylmethyl)-proline a promising scaffold for developing highly specific and potent modulators of enzyme and receptor function.
Conformational Restriction and its Role in Binding Affinity and Selectivity
The incorporation of proline and its analogues into peptide or small-molecule structures introduces significant conformational constraints that can be exploited in drug design. nih.gov The inherent rigidity of the proline pyrrolidine (B122466) ring limits the available conformations of the molecular backbone, reducing the entropic penalty upon binding to a target and thus potentially increasing binding affinity.
The introduction of a substituent, such as the 4-thiazolylmethyl group at the α-position in Boc-(S)-α-(4-thiazolylmethyl)-proline, further influences these conformational preferences. The steric bulk and electronic properties of the substituent can bias the ring pucker and the cis/trans isomer ratio. This pre-organization of the molecule into a specific, biologically relevant conformation can lead to:
Enhanced Binding Affinity: By locking the molecule into a shape that is complementary to the binding site of a target enzyme or receptor, the energetic cost of conformational rearrangement upon binding is minimized.
Improved Selectivity: Different enzyme or receptor subtypes often have subtle differences in the topography of their binding sites. A conformationally restricted ligand can be designed to fit precisely into the target of interest while fitting poorly into off-targets, thereby improving selectivity and reducing potential side effects.
The thiazole moiety itself is a bioisostere for various functional groups and can participate in hydrogen bonding, metal coordination, and π-π stacking interactions, further contributing to the binding affinity and specificity of the final molecule.
Table 1: Influence of α-Substitution on Proline Conformational Parameters
| Parameter | Unsubstituted Proline | α-Substituted Proline (e.g., Boc-(S)-α-(4-thiazolylmethyl)-proline) | Rationale for Change |
| Ring Pucker Equilibrium | Dynamic equilibrium between Cγ-endo and Cγ-exo | Biased equilibrium towards one pucker | Steric interactions of the α-substituent with the ring disfavor certain puckered states. |
| Cis/Trans Isomerization | Accessible equilibrium | Biased ratio of cis vs. trans isomers | The substituent can sterically hinder one isomer, raising its energy and favoring the other. nih.gov |
| Backbone Dihedral Angles (Φ) | Restricted range (~ -60°) | More narrowly defined range | The rigid ring structure significantly limits rotational freedom. |
| Binding Entropy | Higher conformational entropy in unbound state | Lower conformational entropy in unbound state | The molecule is pre-organized, reducing the entropic penalty paid upon binding to a target. |
Note: This table presents generalized principles of proline conformational analysis; specific values would require empirical measurement or computational modeling for Boc-(S)-α-(4-thiazolylmethyl)-proline.
Development of Molecular Scaffolds for Drug Discovery
Molecular scaffolds are core structures upon which diverse functional groups can be built to create libraries of new chemical entities. Proline analogues are highly valued as scaffolds because their rigid, three-dimensional structures provide a well-defined orientation for appended chemical groups. nih.govresearchgate.net Boc-(S)-α-(4-thiazolylmethyl)-proline is an exemplary building block for the development of novel molecular scaffolds. Its structure combines the conformationally constrained proline core with the versatile thiazole ring.
This compound can be utilized as a central scaffold where:
The Boc-protected amine allows for straightforward incorporation into peptide chains or derivatization using standard synthetic methodologies.
The carboxylic acid provides a handle for amide bond formation or other coupling reactions.
The thiazolylmethyl side chain serves as a vector for introducing diversity. The thiazole ring can be substituted, or it can act as a key pharmacophoric element that interacts with the target protein.
The use of such proline-based scaffolds is a proven strategy in the development of therapeutics, including antiviral agents and protease inhibitors. nih.gov
Utility in Combinatorial Library Synthesis and High-Throughput Screening
The design of Boc-(S)-α-(4-thiazolylmethyl)-proline makes it highly amenable to combinatorial chemistry and subsequent high-throughput screening (HTS). nih.gov Combinatorial synthesis enables the rapid generation of a large number of distinct but structurally related molecules, which can then be screened for biological activity.
The utility of this compound in combinatorial libraries stems from several key features:
Orthogonal Protection: The Boc group is a stable and commonly used protecting group in solid-phase synthesis. It can be selectively removed under acidic conditions without disturbing other parts of the molecule, allowing for sequential addition of other building blocks.
Multiple Points of Diversification: A library can be constructed by varying the groups attached to the proline's nitrogen (after Boc removal) and its carboxylic acid. Further diversity can be achieved by using different substituted thiazole precursors during the initial synthesis of the building block.
Scaffold Rigidity: The rigid proline core ensures that the diverse chemical groups are presented in a predictable spatial arrangement, which simplifies the interpretation of structure-activity relationships (SAR) from HTS data.
Table 2: Example of a Combinatorial Library Design Using the Boc-(S)-α-(4-thiazolylmethyl)-proline Scaffold
| Scaffold Component | Library Position | Example Diversity Elements (R-groups) |
| Boc-(S)-α-(4-thiazolylmethyl)-proline | Core Scaffold | N/A |
| N-terminus (after Boc deprotection) | R1 | - Acetyl, Benzoyl- Various amino acid residues (e.g., Glycine, Alanine)- Quinoline-4-carbonyl nih.gov |
| C-terminus (Carboxylic acid) | R2 | - Amides (e.g., Benzylamine, Morpholine)- Esters (e.g., Methyl, Ethyl)- Cyanopyrrolidine nih.gov |
Broader Implications and Future Research Directions
Advancements in Chemical Synthesis Methodology through Proline Analogue Development
The development of proline analogues has been a significant driver of innovation in chemical synthesis. Proline itself is a versatile organocatalyst, and its derivatives are synthesized to fine-tune catalytic activity and selectivity in a variety of organic reactions. nih.gov The synthesis of substituted prolines, such as Boc-(S)-alpha-(4-thiazolylmethyl)-proline, contributes to this field by expanding the toolbox of available chiral building blocks.
Methodologies for creating proline analogues are diverse and sophisticated, often involving asymmetric synthesis to ensure stereochemical purity, which is crucial for their application in catalysis and therapeutics. Key synthetic strategies that have advanced the field include:
Asymmetric Conjugate Additions: Rhodium-catalyzed asymmetric conjugate additions to dehydroproline derivatives have emerged as a powerful method for synthesizing 3-substituted proline analogues with high diastereo- and enantioselectivity. mdpi.comresearchgate.net This modular approach allows for the introduction of a wide range of substituents.
Intramolecular Cyclization: The formation of the pyrrolidine (B122466) ring through intramolecular cyclization is another common strategy. These methods can involve C-C or C-N bond formation and can be designed to control the stereochemistry at multiple centers. nih.gov
Functionalization of the Proline Ring: Starting from readily available proline derivatives, such as hydroxyproline, allows for the introduction of various functional groups at different positions on the pyrrolidine ring. nih.gov
The synthesis of thiazole-containing compounds has also seen significant advancements, with the development of greener and more efficient methods. alphafoldserver.comacs.org The incorporation of a thiazole (B1198619) moiety onto a proline scaffold, as seen in the subject compound, presents unique synthetic challenges and opportunities. The development of synthetic routes to compounds like this compound not only provides access to novel chemical entities but also drives the refinement of existing synthetic methods and the discovery of new catalytic systems.
Table 1: Key Methodologies in Proline Analogue Synthesis
| Methodology | Description | Key Advantages |
| Rh-Catalyzed Asymmetric Conjugate Addition | Enantio- and diastereoselective addition of nucleophiles to dehydroproline electrophiles. mdpi.comresearchgate.netnih.gov | High stereocontrol, modularity. |
| Intramolecular Cyclization | Formation of the pyrrolidine ring from a linear precursor. nih.gov | Access to diverse ring substitutions. |
| Proline Ring Functionalization | Modification of existing proline derivatives to introduce new functional groups. nih.govmdpi.com | Utilizes readily available starting materials. |
| Organocatalysis | Use of chiral proline derivatives to catalyze asymmetric reactions like aldol (B89426) and Mannich reactions. nih.govnih.gov | Metal-free, environmentally benign. |
Contribution to the Field of Chemical Biology and Peptide-Based Therapeutics
In chemical biology, proline analogues are invaluable tools for probing and manipulating biological systems. The rigid structure of the proline ring introduces conformational constraints into peptides, which can stabilize specific secondary structures such as β-turns and polyproline helices. mdpi.com This conformational restriction is critical for biological activity, as it can pre-organize a peptide into a bioactive conformation for receptor binding.
The incorporation of non-natural side chains, such as the 4-thiazolylmethyl group, can introduce new functionalities and interactions. The thiazole ring is a common feature in many natural products with potent biological activities and is considered a valuable scaffold in medicinal chemistry. nih.gov Thiazole-containing peptides, often of marine origin, have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.gov
This compound can therefore be envisioned as a key building block for the synthesis of novel peptide-based therapeutics. By replacing a natural proline residue with this analogue, researchers can modulate the conformational properties of a peptide and introduce a thiazole moiety that may engage in specific interactions with a biological target. This can lead to peptides with enhanced potency, selectivity, and metabolic stability.
Table 2: Applications of Proline Analogues in Chemical Biology and Therapeutics
| Application Area | Contribution of Proline Analogues |
| Peptide Mimetics | Induce specific secondary structures (e.g., β-turns), enhancing receptor affinity. mdpi.comnih.gov |
| Drug Discovery | Serve as versatile building blocks for small-molecule drugs and pharmaceutical peptides. mdpi.com |
| Protein Engineering | Modulate protein folding and stability by replacing natural proline residues. |
| Bioactive Peptides | Introduce novel functionalities and interactions through non-natural side chains. nih.gov |
Potential for Further Exploration of Thiazole-Substituted Proline Derivatives in Novel Bioactive Molecules
The combination of a proline scaffold and a thiazole ring in a single molecule creates a rich chemical space for the discovery of new bioactive compounds. The thiazole moiety is known to participate in a variety of biological interactions and is a key component of several approved drugs. Its derivatives have been extensively studied and have shown a remarkable diversity of pharmacological activities.
Table 3: Reported Bioactivities of Thiazole Derivatives
| Biological Activity | Therapeutic Area |
| Anticancer nih.govmdpi.com | Oncology |
| Antimicrobial mdpi.commdpi.com | Infectious Diseases |
| Anti-inflammatory mdpi.com | Immunology |
| Anticholinesterase researchgate.net | Neurology (e.g., Alzheimer's Disease) |
| Tubulin Polymerization Inhibition nih.gov | Oncology |
The future exploration of thiazole-substituted proline derivatives could focus on several promising areas:
Structure-Activity Relationship (SAR) Studies: Systematic modification of both the proline and thiazole components of the molecule could lead to a deeper understanding of the structural requirements for specific biological activities. For example, altering the substitution pattern on the thiazole ring or the stereochemistry of the proline ring could have a profound impact on potency and selectivity.
Target-Based Drug Design: Given the wide range of biological targets for thiazole derivatives, these compounds could be designed as inhibitors of specific enzymes (e.g., kinases, proteases) or as modulators of protein-protein interactions.
Development of Novel Antimicrobials: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The demonstrated antibacterial and antifungal properties of many thiazole derivatives make this a particularly attractive area for further research.
Anticancer Drug Discovery: The potent cytotoxic effects of many thiazole-containing compounds against various cancer cell lines suggest that thiazole-substituted prolines could be developed as novel anticancer agents.
Integration of Computational and Experimental Approaches in Future Research
The discovery and development of novel bioactive molecules based on the this compound scaffold can be significantly accelerated by the integration of computational and experimental methods. mdpi.com Computational approaches, such as molecular modeling and in silico screening, can play a crucial role in the rational design of new derivatives and in predicting their biological activities.
Key computational techniques that can be applied include:
Molecular Docking: This method can be used to predict the binding mode of thiazole-substituted proline derivatives to specific biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of peptides containing these analogues and how they interact with their receptors over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of these compounds with their biological activities, enabling the prediction of the potency of new, unsynthesized derivatives.
These computational predictions can then guide the experimental work, which includes:
Chemical Synthesis: The efficient synthesis of the designed compounds with high purity and stereochemical control.
In Vitro Biological Assays: The evaluation of the synthesized compounds in a variety of biological assays to determine their potency, selectivity, and mechanism of action.
Structural Biology: The determination of the three-dimensional structures of these compounds in complex with their biological targets using techniques like X-ray crystallography or cryo-electron microscopy.
By creating a feedback loop between computational design and experimental validation, researchers can more efficiently navigate the vast chemical space of thiazole-substituted proline derivatives and accelerate the discovery of new therapeutic agents. This integrated approach holds great promise for unlocking the full potential of compounds like this compound in addressing a range of unmet medical needs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in Boc-(S)-alpha-(4-thiazolylmethyl)-proline?
- Methodological Answer : The synthesis should prioritize stereocontrol during the introduction of the thiazolylmethyl group. Use chiral auxiliaries or asymmetric catalysis to maintain the (S)-configuration. Boc protection of the proline nitrogen is critical to prevent racemization during coupling reactions. Post-synthesis, enantiomeric purity can be validated via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is indispensable for verifying the thiazole ring substitution pattern and proline backbone conformation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies Boc carbonyl stretching (~1680–1720 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. How can researchers assess the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers across a pH range (e.g., 2–10) at 37°C. Monitor degradation via LC-MS and quantify residual intact compound using UV-Vis spectroscopy. Compare degradation kinetics to identify optimal storage conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for Boc-protected proline derivatives?
- Methodological Answer : Discrepancies often arise from differences in bioavailability or metabolic stability. Use pharmacokinetic profiling (e.g., plasma protein binding, microsomal stability assays) to assess compound behavior in vivo. Parallel in vitro assays under physiologically relevant conditions (e.g., serum-containing media) can bridge mechanistic gaps. Cross-validate findings with isotopic labeling or CRISPR-edited cellular models .
Q. How does the 4-thiazolylmethyl group influence conformational dynamics in peptide chains containing this compound?
- Methodological Answer : Perform molecular dynamics (MD) simulations to analyze backbone dihedral angles (φ/ψ) and intramolecular hydrogen bonding. Compare with X-ray or NMR-derived structures of analogous peptides lacking the thiazole substituent. Experimental validation via CD spectroscopy can detect changes in secondary structure propensity (e.g., α-helix vs. β-turn) .
Q. What computational methods predict the binding affinity of this compound derivatives to prolyl 4-hydroxylase (P4H)?
- Methodological Answer : Employ docking algorithms (e.g., AutoDock Vina) with P4H crystal structures (PDB: 1HZB) to model interactions. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Free-energy perturbation (FEP) calculations refine affinity estimates for key residues (e.g., catalytic Fe²⁺ coordination) .
Q. How can researchers optimize the coupling efficiency of the thiazolylmethyl group during solid-phase peptide synthesis (SPPS)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
